molecular formula C23H22BrN3O4S B4845655 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4845655
M. Wt: 516.4 g/mol
InChI Key: KKCUKVUWLMGCKC-UHFFFAOYSA-N
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Description

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group, a methoxybenzoyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Alkylation: The initial step involves the alkylation of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane.

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the methoxybenzoyl intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The bromophenoxy and methoxybenzoyl groups may interact with cellular proteins and enzymes, leading to modulation of their activities. The hydrazinecarbothioamide moiety may also play a role in the compound’s biological effects by interacting with nucleic acids and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.

    4-Bromo-2-methylphenol: Another brominated phenol with a methyl group.

    2-(4-Bromophenoxy)ethanol: A compound with a bromophenoxy group and an ethanol moiety.

Uniqueness

2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[[3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl]amino]-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O4S/c1-29-20-5-3-4-18(13-20)25-23(32)27-26-22(28)15-6-11-21(30-2)16(12-15)14-31-19-9-7-17(24)8-10-19/h3-13H,14H2,1-2H3,(H,26,28)(H2,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCUKVUWLMGCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=S)NC2=CC(=CC=C2)OC)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
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2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
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2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
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2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
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2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

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